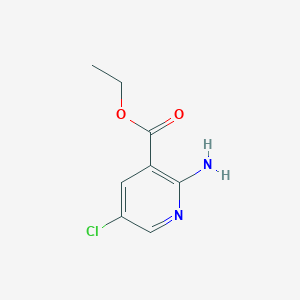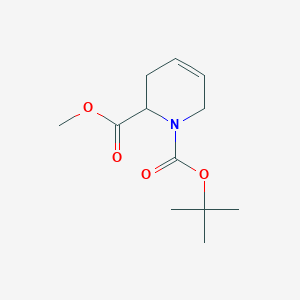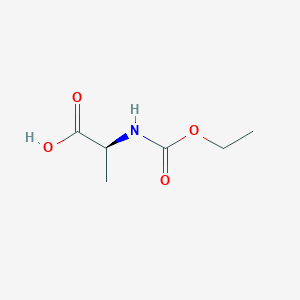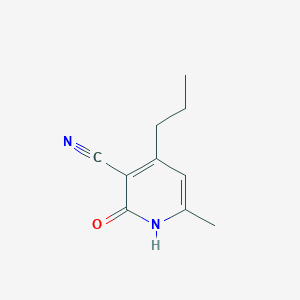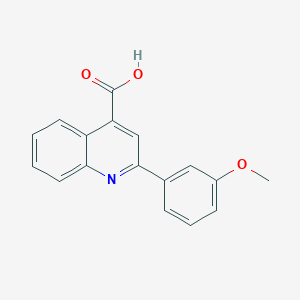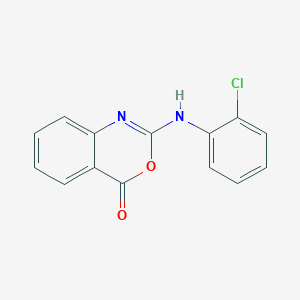
5-(p-Chlorophenyl)-3-phenylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(p-Chlorophenyl)-3-phenylisoxazole, commonly known as PCP, is a synthetic dissociative drug that was first developed in the 1950s as an anesthetic. However, due to its potential for abuse and harmful side effects, it has been banned in many countries and is now primarily used for scientific research purposes.
Mechanism of Action
PCP acts primarily as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in regulating synaptic plasticity and memory formation. By blocking the activity of this receptor, PCP disrupts the normal functioning of the brain and can lead to a range of dissociative effects, including hallucinations, delusions, and altered perceptions of time and space.
Biochemical and Physiological Effects:
In addition to its effects on the brain, PCP also has a number of physiological effects on the body. These include increased heart rate and blood pressure, as well as respiratory depression and muscle rigidity. Long-term use of PCP can also lead to a range of health problems, including kidney damage, liver damage, and cognitive impairment.
Advantages and Limitations for Lab Experiments
One advantage of using PCP in scientific research is that it allows researchers to induce dissociative states in animal models, which can provide valuable insights into the neural mechanisms underlying consciousness and perception. However, the use of PCP in research is also associated with a number of limitations, including its potential for abuse and harmful side effects, as well as the ethical concerns surrounding the use of animals in research.
Future Directions
There are many potential future directions for research on PCP and its effects on the brain and nervous system. One area of interest is the development of new drugs that target the NMDA receptor, which could have therapeutic applications in the treatment of a range of neurological and psychiatric disorders. Additionally, researchers are exploring new methods for inducing dissociative states in animal models, such as the use of optogenetics to selectively activate or inhibit specific neural circuits.
Synthesis Methods
PCP can be synthesized through a multistep process involving the reaction of p-chlorobenzonitrile with phenylmagnesium bromide, followed by cyclization with hydroxylamine hydrochloride. The resulting product can then be purified through recrystallization and chromatography.
Scientific Research Applications
PCP has been used extensively in scientific research to study its effects on the brain and nervous system. It is commonly used as a tool to induce dissociative states in animal models, allowing researchers to study the neural mechanisms underlying consciousness and perception.
properties
CAS RN |
1148-87-4 |
|---|---|
Product Name |
5-(p-Chlorophenyl)-3-phenylisoxazole |
Molecular Formula |
C15H10ClNO |
Molecular Weight |
255.7 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10ClNO/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H |
InChI Key |
KRYRJGHZBHLLGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Other CAS RN |
1148-87-4 |
synonyms |
Isoxazole, 5-(4-chlorophenyl)-3-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



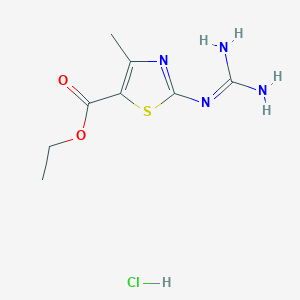

![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B189959.png)

